6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
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Overview
Description
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorine atom and an aldehyde group in its structure makes it a versatile intermediate in organic synthesis. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Another fluorinated pyridine derivative with similar structural features.
7-azaindole: A compound with a similar pyrrolo[2,3-b]pyridine core but lacking the fluorine and aldehyde groups.
Uniqueness
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which confer distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of targeted pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-6(4-12)3-5-1-2-10-8(5)11-7/h1-4H,(H,10,11) |
InChI Key |
XEXOJBFBZGWQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)C=O)F |
Origin of Product |
United States |
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